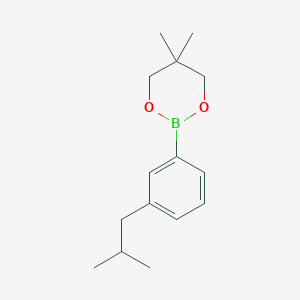
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a phenyl ring substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-isobutylphenylboronic acid with a suitable diol under dehydrating conditions. One common method includes the use of 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of micro-reactor technology in continuous flow systems also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound can target specific cellular components, leading to its potential use in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.
4’-Isobutylacetophenone: Used as an intermediate in the synthesis of pharmaceuticals.
2-(3-Isobutylphenyl)propanal: Utilized in the production of fragrances and flavors.
Uniqueness
2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H23BO2 |
|---|---|
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-[3-(2-methylpropyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H23BO2/c1-12(2)8-13-6-5-7-14(9-13)16-17-10-15(3,4)11-18-16/h5-7,9,12H,8,10-11H2,1-4H3 |
Clave InChI |
VJDGEMCHMZHVHR-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)

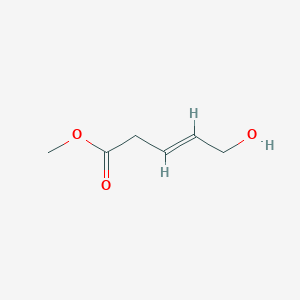
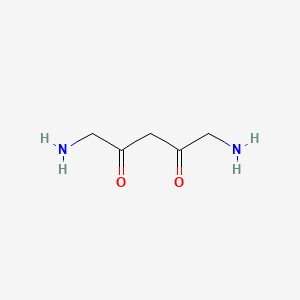
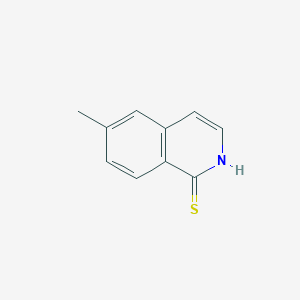
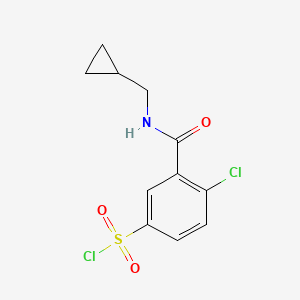

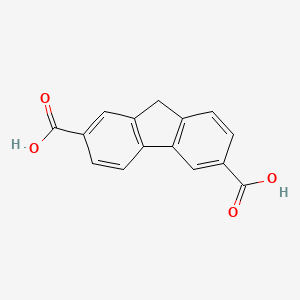
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
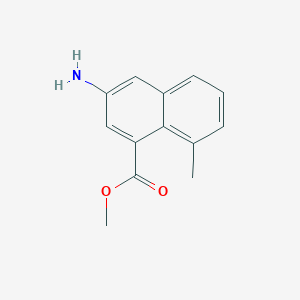

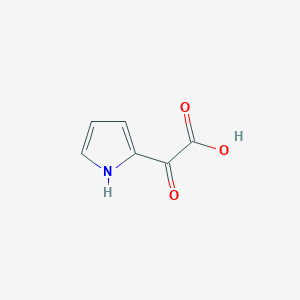
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
